molecular formula C23H17FN2O7 B11134809 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11134809
M. Wt: 452.4 g/mol
InChI Key: GQIUWCMZQNANMA-VZCXRCSSSA-N
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Description

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxybenzoyl group, a furan-2-ylmethyl group, a hydroxy group, and a nitrophenyl group attached to a dihydropyrrolone core. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Solvents: Dimethylformamide (DMF), methanol, dichloromethane (DCM).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro group and the fluoro-methoxybenzoyl group in 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H17FN2O7

Molecular Weight

452.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17FN2O7/c1-32-18-9-6-14(11-17(18)24)21(27)19-20(13-4-7-15(8-5-13)26(30)31)25(23(29)22(19)28)12-16-3-2-10-33-16/h2-11,20,27H,12H2,1H3/b21-19-

InChI Key

GQIUWCMZQNANMA-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])O)F

Origin of Product

United States

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